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Compound of Interest

Compound Name:
1-(4-Chloro-2,3-

dimethylphenyl)ethanol

Cat. No.: B14031675

Get Quote

CAS Registry Number: 2586127-18-4 Molecular Formula: C₁₀H₁₃ClO Molecular Weight: 184.66

g/mol [1][2][3]

Executive Summary
1-(4-Chloro-2,3-dimethylphenyl)ethanol is a highly specialized chiral benzylic alcohol

employed as a pharmacophore building block in the synthesis of adrenergic receptor agonists

and next-generation agrochemicals. Distinguished by its 4-chloro-2,3-dimethyl substitution

pattern, the molecule exhibits unique steric and electronic properties that differentiate it from

the more common 2,3-dimethylphenyl (Medetomidine precursor) and 4-chlorophenyl analogs.

This guide provides a rigorous technical analysis of its structural dynamics, synthetic pathways,

and utility in medicinal chemistry.

Structural Dynamics & Molecular Architecture
The reactivity and biological interaction profile of 1-(4-Chloro-2,3-dimethylphenyl)ethanol are

governed by two primary structural factors: steric crowding and electronic modulation.

2.1 Steric Environment (The "Orth-Meta" Lock)
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The presence of methyl groups at the ortho (C2) and meta (C3) positions creates a rigid steric

environment around the benzylic center.

Conformational Restriction: The C2-methyl group exerts significant steric pressure on the

ethanol side chain, restricting rotation around the C(aryl)-C(α) bond. This "locking" effect is

critical for stereoselective binding in enzyme pockets or receptor sites (e.g.,

-adrenergic receptors).

Shielding: The C2-methyl group shields the benzylic hydroxyl from bulkier reagents,

necessitating specific conditions for substitution or oxidation reactions.

2.2 Electronic Effects (The 4-Chloro Deactivation)
The chlorine atom at the para (C4) position introduces an inductive withdrawing effect (-I),

which is partially offset by the weak resonance donation (+R) of the halogen and the inductive

donation (+I) of the adjacent C3-methyl group.

Net Effect: The aromatic ring is moderately deactivated compared to the non-chlorinated

congener, making the benzylic C-H bond slightly more acidic and the ring less susceptible to

oxidative degradation during metabolic processing.

2.3 Stereochemistry
The molecule possesses a single chiral center at the benzylic carbon.

(S)-Enantiomer: Typically the eutomer (active form) in related adrenergic ligands (e.g.,

Dexmedetomidine).

(R)-Enantiomer: Often the distomer, though essential for structure-activity relationship (SAR)

studies.

Synthetic Pathways & Fabrication
High-purity synthesis requires navigating the steric hindrance of the 2,3-dimethyl system. Two

primary routes are validated: Chemocatalytic Reduction (for racemic bulk) and Enantioselective

Biocatalysis (for chiral purity).

3.1 Pathway A: Friedel-Crafts Acylation & Reduction
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This route is the industrial standard for generating the racemic intermediate.

Precursor Synthesis: 2,3-Dimethyl-1-chlorobenzene is acylated with acetyl chloride using

AlCl₃. The 4-chloro substituent directs acylation to the para position relative to the strongest

activator (C2/C3 methyls) or ortho to the methyls if the 4-position is blocked, but here the

precursor is likely 1-chloro-2,3-dimethylbenzene.

Correction: To get the acetyl at position 1 and chloro at 4, one typically starts with 2,3-

dimethylchlorobenzene and performs acylation. The directing effects of the two methyl

groups favor the position para to the C2-methyl (position 5) or C3-methyl (position 6).

Achieving the 1-acetyl-4-chloro-2,3-dimethyl pattern requires starting from 4-chloro-2,3-

dimethylbenzene (which directs acylation to position 1).

Reduction: The resulting ketone, 1-(4-chloro-2,3-dimethylphenyl)ethanone, is reduced using

NaBH₄ in methanol.

3.2 Pathway B: Enantioselective Biocatalysis
For drug development, high enantiomeric excess (>99% ee) is required.

Catalyst: Ketoreductases (KREDs) or whole-cell systems (e.g., Lactobacillus or Daucus

carota root extracts) are employed.

Mechanism: The enzyme pocket accommodates the hydrophobic 2,3-dimethylphenyl ring,

delivering the hydride specifically to the Re- or Si-face of the carbonyl.

DOT Diagram: Synthetic Workflow

4-Chloro-2,3-dimethylbenzene Friedel-Crafts Acylation
(AcCl, AlCl3)

Intermediate:
1-(4-Chloro-2,3-dimethylphenyl)ethanone

 Regioselective

NaBH4 Reduction
(Racemic Product) Chemical Route

Enzymatic Reduction
(KRED / NADH)

 Biotech Route (>99% ee)
Target:

1-(4-Chloro-2,3-dimethylphenyl)ethanol

Click to download full resolution via product page

Figure 1: Dual synthetic pathways yielding racemic and enantiopure forms of the target alcohol.
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Physicochemical Characterization
The following data characterizes the molecule, distinguishing it from impurities like the non-

chlorinated analog.

Property Value / Description Method

Appearance
Colorless to pale yellow

viscous liquid
Visual

Boiling Point 287.1 ± 35.0 °C (Predicted) In silico (ACD/Labs)

Density 1.119 ± 0.06 g/cm³ Pycnometry

pKa 14.24 ± 0.20 (Hydroxyl) Potentiometric Titration

Solubility
Soluble in MeOH, DCM,

DMSO; Insoluble in water
Solubility Screen

Spectroscopic Signature (Predicted)
¹H NMR (400 MHz, CDCl₃):

1.45 (d, 3H, -CH(OH)CH₃)

2.25 (s, 3H, Ar-CH₃)

2.32 (s, 3H, Ar-CH₃)

5.15 (q, 1H, -CH(OH)-)

7.15–7.30 (m, 2H, Ar-H). Note: The aromatic region shows an AB system or two singlets
depending on the exact shielding, distinct from the 3-proton pattern of the non-chloro
analog.

MS (ESI): m/z 184/186 [M]+ (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

Applications in Drug Development
1-(4-Chloro-2,3-dimethylphenyl)ethanol serves as a critical "Left-Hand Side" (LHS) synthon

in medicinal chemistry.
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5.1 Adrenergic Receptor Modulation
This molecule is a structural analog of the alcohol precursor to Dexmedetomidine (Precedex).

Mechanism: The imidazole ring of medetomidine is typically attached to the benzylic carbon

via substitution. The introduction of the 4-chloro group modulates the lipophilicity (logP) and

metabolic stability of the final drug candidate.

Hypothesis: The 4-chloro substituent may block metabolic hydroxylation at the para-position,

potentially extending the half-life of derived agonists.

5.2 Chiral Auxiliary
Due to the steric bulk of the 2,3-dimethyl system, the enantiopure alcohol can serve as a chiral

auxiliary in esterification reactions, inducing diastereoselectivity in subsequent transformations

of the attached acyl group.

DOT Diagram: Pharmacophore Utility

1-(4-Chloro-2,3-dimethylphenyl)ethanol

Activation
(Mesylation/Tosylation)

Nucleophilic Substitution
(Imidazole/Amine)

Alpha-2 Adrenergic Agonists
(4-Cl-Medetomidine Analogs)

Azole Antifungals
(Agrochemicals)

Click to download full resolution via product page

Figure 2: Downstream applications in pharmaceutical and agrochemical synthesis.
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Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Handling:

PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat.

Ventilation: All operations involving heating or open vessels must be conducted in a fume

hood to prevent inhalation of vapors.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic alcohol is

prone to slow oxidation to the ketone if exposed to air and light over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylphenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
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3-dimethylphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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